molecular formula C7H13NO4S B2742194 Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate CAS No. 1487500-62-8

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate

Cat. No.: B2742194
CAS No.: 1487500-62-8
M. Wt: 207.24
InChI Key: IRLDTDIFEQDIND-UHFFFAOYSA-N
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Description

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a pyrrolidine ring substituted with a methylsulfonyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine with methylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylate ester can be reduced to form alcohol derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carboxylate ester can produce alcohol derivatives.

Scientific Research Applications

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (methylsulfonyl)prolinate
  • 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid

Uniqueness

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of both a methylsulfonyl group and a carboxylate ester allows for diverse chemical reactivity and potential biological activity .

Biological Activity

Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfonyl group and a carboxylate ester, which contribute to its diverse chemical reactivity. The compound's molecular formula is C7H13NO4S, with a molecular weight of approximately 207.25 g/mol. Its structure allows for interactions with various biological targets, making it a valuable probe in biochemical assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methylsulfonyl group acts as an electrophile, enabling reactions with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects, including anti-inflammatory and potential anticancer activities .

Anti-inflammatory Effects

Research indicates that compounds containing a methylsulfonyl group exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in the inflammatory response. The compound's IC50 values against COX-1 and COX-2 have been reported in the range of 30-60 μM, indicating moderate potency compared to standard anti-inflammatory drugs like Meloxicam .

Anticancer Activity

The compound's structural analogs have demonstrated promising anticancer properties. Studies suggest that pyrrolidine derivatives can inhibit key signaling pathways involved in tumor growth, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. These interactions lead to apoptosis in cancer cell lines, suggesting that this compound may have potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameCOX-1 IC50 (μM)COX-2 IC50 (μM)Notable Activity
This compound30-6030-60Moderate anti-inflammatory activity
Meloxicam83.6857.14Standard anti-inflammatory agent
Compound from study 19.45 ± 0.0742.1 ± 0.30Higher COX-1 selectivity

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound:

  • Study on Anti-inflammatory Activity : A series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results indicated that compounds with a methylsulfonyl group showed significant inhibition, supporting the hypothesis that this compound may possess similar properties .
  • Anticancer Mechanism Investigation : Research on pyrrole and pyrrolidine analogs revealed their ability to induce apoptosis in cancer cell lines through inhibition of EGFR and VEGFR signaling pathways . This suggests that this compound could be further explored for its anticancer potential.

Properties

IUPAC Name

methyl 1-methylsulfonylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-12-7(9)6-4-3-5-8(6)13(2,10)11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDTDIFEQDIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (2.3 mL, 30 mmol) was slowly added to a stirring solution of D/L-proline methyl ester hydrochloride (5.0 g, 30.2 mmol) and triethylamine (8.4 mL, 60 mmol) in anhydrous methylene chloride (75 mL). The reaction was stirred overnight at ambient temperature and then diluted with ethyl acetate. The organic layer was successively washed with water, 1N aqueous hydrochloric acid twice, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride solutions, dried (anhydrous sodium sulfate), and filtered. The solution was concentrated under reduced pressure to give the desired product as a tan liquid (4.45 g, 72%). 1H NMR (CDCl3, 300 MHz) δ 4.53-4.49 (dd, 1H, J=8.7, 3.6 Hz), 3.75 (s, 3H), 3.57-3.54 (m, 1H), 3.52-3.42 (m, 1H), 3.01 (s, 3H), 2.32-2.22 (m, 1H), 2.11-1.98 (m, 3H).
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

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